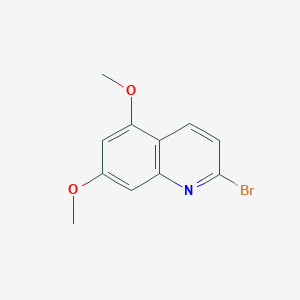

2-Bromo-5,7-dimethoxyquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5,7-dimethoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-14-7-5-9-8(10(6-7)15-2)3-4-11(12)13-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKFQRPDSQHJIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC(=N2)Br)C(=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 5,7 Dimethoxyquinoline and Its Structural Analogs

Strategic Approaches to the Quinoline (B57606) Core Construction

The assembly of the fundamental quinoline structure is a critical first step in the synthesis of 2-Bromo-5,7-dimethoxyquinoline. Various classical and modern synthetic methods have been developed to achieve this, each with its own advantages in terms of efficiency, regioselectivity, and substrate scope.

Friedländer Condensation Strategies for Dimethoxyquinoline Precursors

The Friedländer synthesis is a classic and versatile method for constructing quinoline rings. jk-sci.comwikipedia.orgorganic-chemistry.org It involves the condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, such as a ketone or aldehyde. jk-sci.comorganic-chemistry.org This reaction can be catalyzed by either acids or bases. jk-sci.com

Two primary mechanisms have been proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) condensation between the two carbonyl-containing starting materials, followed by cyclization and dehydration to form the quinoline ring. wikipedia.org The second proposed mechanism begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration. wikipedia.org

The reaction conditions for the Friedländer synthesis can be optimized to improve yields and efficiency. Catalysts such as trifluoroacetic acid, p-toluenesulfonic acid, and iodine have been successfully employed. wikipedia.org Additionally, the use of microwave irradiation and solvent-free conditions has been shown to accelerate the reaction and provide good to excellent yields of the quinoline products. jk-sci.comnih.gov

For the synthesis of dimethoxyquinoline precursors, a suitable o-aminoaryl aldehyde or ketone with methoxy (B1213986) substituents is required. The choice of the second carbonyl component will determine the substitution pattern on the newly formed pyridine (B92270) ring of the quinoline system.

One-Pot Cyclization and Annulation Reactions for Quinoline Scaffolds

One-pot reactions have emerged as a powerful strategy for the efficient synthesis of complex molecules like quinolines from simple starting materials. nih.govresearchgate.net These methods combine multiple reaction steps into a single operation, avoiding the need for isolation and purification of intermediates, which saves time and resources. nih.gov

Various one-pot approaches for quinoline synthesis have been developed, often employing transition metal catalysts or metal-free conditions. nih.govrsc.org For instance, a facile one-pot protocol for the synthesis of quinoline-appended quinazolinones has been reported, where both the quinoline and quinazolinone rings are formed simultaneously. nih.gov Another example involves a three-component cyclization reaction to produce thiopyrano[4,3-c]quinoline scaffolds. researchgate.net

The key to a successful one-pot synthesis lies in the careful selection of catalysts and reaction conditions to ensure that the sequential or domino reactions proceed smoothly and with high selectivity. nih.govrsc.org These methods offer a streamlined approach to constructing diverse quinoline scaffolds, which can then be further functionalized.

Multi-Step Approaches from Aromatic Precursors

Multi-step synthetic routes provide a high degree of control over the final structure of the quinoline product. Starting from readily available aromatic precursors like 3,4-dimethoxy acetophenone (B1666503) or 3,4-dimethoxyaniline, chemists can systematically build the quinoline ring system through a series of well-defined reactions. nih.gov

A common strategy involves the Skraup synthesis or its modifications, where an aniline (B41778) is reacted with glycerol, sulfuric acid, and an oxidizing agent to produce the quinoline. google.com While effective, this method often requires harsh conditions. google.com

More modern multi-step approaches may involve cross-coupling reactions, cyclization of functionalized anilines, or the construction of the pyridine ring onto a pre-existing benzene (B151609) derivative. These methods offer greater flexibility in introducing various substituents onto the quinoline core.

Introduction of Bromine Substituents at Specific Ring Positions

Once the quinoline core is assembled, the next critical step is the regioselective introduction of a bromine atom at the C2 position. The electronic properties of the quinoline ring system influence the site of electrophilic attack.

Electrophilic Bromination of Quinoline Derivatives

Electrophilic bromination is a common method for introducing bromine atoms onto aromatic rings. The reactivity of the quinoline ring towards electrophiles is dependent on the position. The pyridine ring is generally electron-deficient, making direct halogenation on this part of the molecule challenging unless it is activated by strong electron-donating groups. acgpubs.org Consequently, electrophilic bromination of unsubstituted quinoline typically occurs on the benzene ring. acgpubs.org

Direct Bromination Using Halogenating Agents (e.g., Br₂)

Molecular bromine (Br₂) is a widely used halogenating agent for the bromination of quinolines. acgpubs.org The reaction is often carried out in a suitable solvent, and the regioselectivity can be influenced by the reaction conditions and the substituents already present on the quinoline ring. acgpubs.orgresearchgate.net

For instance, the bromination of 8-substituted quinolines with Br₂ can lead to mono- or di-bromo derivatives depending on the equivalents of bromine used. acgpubs.org The presence of activating groups like hydroxyl or methoxy groups can direct the bromination to specific positions on the benzene ring. acgpubs.org In some cases, the bromination can be performed in the gaseous phase at high temperatures to achieve substitution on the pyridine ring. researchgate.net For example, the gas-phase bromination of quinoline at 450-500°C yields 2-bromoquinoline (B184079). researchgate.net

The use of a catalyst, such as a Lewis acid, can enhance the electrophilicity of the bromine and facilitate the reaction. libretexts.org It is also important to consider that quinoline can form a salt with the HBr generated during the reaction, which can affect the reaction rate and outcome. acgpubs.org

| Starting Material | Brominating Agent | Conditions | Product(s) | Reference |

| 8-Hydroxyquinoline | Br₂ (1.1-2.1 eq) | CH₃CN/CH₂Cl₂, 0°C-24°C | 5,7-dibromo-8-hydroxyquinoline, 7-bromo-8-hydroxyquinoline | acgpubs.org |

| 8-Methoxyquinoline | Br₂ (variable eq) | CH₂Cl₂ | 5-bromo-8-methoxyquinoline | acgpubs.org |

| Quinoline | Br₂ | Gaseous phase, 450-500°C | 2-Bromoquinoline | researchgate.net |

| Quinoline | Br₂ | Gaseous phase, 300°C | 3-Bromoquinoline | researchgate.net |

| 3,4-Dimethoxybenzaldehyde | Br₂ | Methanol (B129727) | 2-Bromo-4,5-dimethoxybenzaldehyde | mdma.ch |

N-Bromosuccinimide (NBS)-Mediated Bromination: Conditions and Selectivity

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of various organic compounds, including quinoline derivatives. rsc.orgwikipedia.org Its reactivity can be tuned by the reaction conditions, allowing for selective bromination at different positions of the quinoline ring system.

In the context of quinoline chemistry, NBS is frequently employed for both electrophilic aromatic substitution and radical-mediated brominations. wikipedia.orgcommonorganicchemistry.com For electron-rich aromatic systems like dimethoxyquinolines, electrophilic bromination is a common pathway. wikipedia.org The reaction conditions, such as the choice of solvent and the presence of a catalyst, play a crucial role in determining the outcome and selectivity of the bromination. For instance, using dimethylformamide (DMF) as a solvent can promote high para-selectivity in the bromination of electron-rich aromatic compounds. wikipedia.org

The Wohl-Ziegler reaction, a classic example of NBS-mediated bromination, typically involves refluxing a solution of the substrate and NBS in a non-polar solvent like carbon tetrachloride (CCl4) with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.orgmasterorganicchemistry.com This method is particularly effective for allylic and benzylic brominations. wikipedia.org While not directly applicable to the C(2) position of the quinoline core itself, this methodology is relevant for the bromination of substituted quinolines bearing allylic or benzylic functionalities.

Recent studies have also demonstrated the use of NBS for the oxidative bromination and dehydrogenation of tetrahydroquinolines in a one-pot synthesis, yielding polybromoquinolines under mild, metal-free conditions. nih.govrsc.org In these reactions, NBS acts as both an electrophile and an oxidant. nih.govrsc.org

| Reagent | Conditions | Selectivity | Reference |

| NBS | Radical initiator (e.g., AIBN), CCl4, reflux | Allylic/Benzylic positions | wikipedia.org |

| NBS | DMF | para-Position on activated rings | wikipedia.org |

| NBS | CHCl3, room temperature | C6-position of tetrahydroquinolines | nih.gov |

Regioselective Control in Bromination Reactions (e.g., C(2) vs. C(6)/C(7) vs. C(8) positions)

Achieving regioselective bromination of the quinoline ring is a significant synthetic challenge due to the presence of multiple reactive sites. The electron-donating methoxy groups at the C(5) and C(7) positions activate the benzene ring towards electrophilic substitution, primarily at the C(6) and C(8) positions. Conversely, the pyridine ring is generally less reactive towards electrophilic attack.

However, specific strategies can be employed to direct bromination to the desired position:

C(2) Position: Direct bromination at the C(2) position of a quinoline is often challenging. One approach involves the functionalization of a pre-formed quinolone. For example, 2-bromo-5,7-dimethoxy-4-phenylquinoline can be synthesized from 5,7-dimethoxy-4-phenylquinolin-2-one by treatment with phosphoryl bromide. nih.gov

C(6) and C(8) Positions: The electron-donating effect of the methoxy groups at C(5) and C(7) strongly directs electrophilic bromination to the C(6) and C(8) positions. The bromination of 8-substituted quinolines has been studied, and the reaction conditions can be optimized to favor mono- or di-bromo derivatives. researchgate.net For instance, bromination of 6,8-dimethoxy-1,2,3,4-tetrahydroquinoline with molecular bromine can lead to the formation of 3-bromo-6,8-dimethoxyquinoline. ulakbim.gov.tr

C(5) and C(7) Positions: While less common due to the directing effects of the existing methoxy groups, functionalization at these positions can be achieved. For example, direct nitration of 6,8-dibromoquinoline (B11842131) yields the 5-nitro derivative, which can then be further manipulated. nih.gov

Remote C-H Halogenation: Metal-free protocols have been developed for the regioselective C5-H halogenation of 8-substituted quinolines using trihaloisocyanuric acids. rsc.orgrsc.org This method demonstrates excellent functional group tolerance and regioselectivity. rsc.org

The choice of brominating agent and reaction conditions is paramount in controlling the regioselectivity. For example, the use of N-bromosuccinimide (NBS) in the presence of a radical initiator typically favors allylic or benzylic bromination, whereas electrophilic conditions target the electron-rich aromatic ring. wikipedia.orgcommonorganicchemistry.com

Bromination of Pre-Functionalized Quinoline Skeletons

Bromination of Quinolones (e.g., 5,7-dimethoxy-4-phenyl-quinolin-2-one)

The bromination of quinolones provides a valuable route to 2-bromoquinoline derivatives. A key example is the synthesis of 2-bromo-5,7-dimethoxy-4-phenylquinoline from its corresponding quinolone precursor, 5,7-dimethoxy-4-phenylquinolin-2-one. This transformation is effectively achieved by treating the quinolone with phosphoryl bromide (POBr₃) in a Vilsmeier-type reaction. The reaction is typically carried out by refluxing the reactants in a solvent such as 1,2-dichloroethane. nih.gov

Another study on the bromination of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid arylalkylamides with one equivalent of molecular bromine resulted in halocyclization to form 2-bromomethyl-7,8-dimethoxy-5-oxo-1,2-dihydro-5H-oxazolo[3,2-a]quinoline-4-carboxamides. najah.edu Using an excess of bromine led to further bromination of the aromatic ring of the amide fragment. najah.edu

| Starting Material | Reagent | Product | Reference |

| 5,7-dimethoxy-4-phenylquinolin-2-one | Phosphoryl bromide | 2-Bromo-5,7-dimethoxy-4-phenylquinoline | nih.gov |

| 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid arylalkylamides | Molecular bromine (1 equiv.) | 2-bromomethyl-7,8-dimethoxy-5-oxo-1,2-dihydro-5H-oxazolo[3,2-a]quinoline-4-carboxamides | najah.edu |

Bromination of Tetrahydroquinoline Intermediates

The bromination of tetrahydroquinoline intermediates followed by aromatization is a powerful strategy for the synthesis of substituted bromoquinolines. nih.govrsc.org This approach offers a pathway to polybrominated quinolines, which are valuable synthetic precursors. rsc.orgnih.gov

A facile one-pot method involves the use of N-bromosuccinimide (NBS) to mediate both the bromination and dehydrogenation of tetrahydroquinolines. nih.govrsc.orgrsc.org This reaction proceeds under mild, metal-free conditions and tolerates a good range of functional groups. nih.govrsc.org The mechanism is proposed to involve an electrophilic bromination followed by a radical dehydrogenation sequence. nih.govrsc.org For example, the reaction of various tetrahydroquinolines with NBS in chloroform (B151607) at room temperature yields the corresponding polybromoquinolines in moderate to high yields. nih.gov

Studies have shown that the bromination of 6,8-diphenyl-1,2,3,4-tetrahydroquinoline can be achieved, and these intermediates can be further transformed. researchgate.net The bromination of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (B2519176) with molecular bromine selectively yields 3,6-dibromo-8-methoxyquinoline (B13331666) and 3,5,6-tribromo-8-methoxyquinoline. ulakbim.gov.tr Similarly, the reaction of 6,8-dimethoxy-1,2,3,4-tetrahydroquinoline results in the formation of 3-bromo-6,8-dimethoxyquinoline and a tribrominated derivative. ulakbim.gov.tr

| Tetrahydroquinoline Intermediate | Reagent | Product(s) | Reference |

| Various substituted tetrahydroquinolines | NBS, CHCl₃, RT | Polybromoquinolines | nih.gov |

| 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline | Br₂ | 3,6-dibromo-8-methoxyquinoline and 3,5,6-tribromo-8-methoxyquinoline | ulakbim.gov.tr |

| 6,8-dimethoxy-1,2,3,4-tetrahydroquinoline | Br₂ | 3-bromo-6,8-dimethoxyquinoline and a tribromide derivative | ulakbim.gov.tr |

Selective Introduction of Methoxy Substituents

Alkylation Strategies for Hydroxyquinoline Precursors (e.g., using methyl iodide, dimethyl sulfate)

The introduction of methoxy groups onto a quinoline scaffold is typically achieved through the alkylation of hydroxyquinoline precursors. This Williamson ether synthesis is a fundamental transformation in organic chemistry. Common alkylating agents for this purpose include methyl iodide (CH₃I) and dimethyl sulfate (B86663) ((CH₃)₂SO₄).

The reaction involves the deprotonation of the hydroxyl group on the quinoline ring with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with the alkylating agent. The choice of base and reaction conditions can influence the efficiency of the reaction.

While specific examples for the direct methylation of dihydroxyquinolines to 5,7-dimethoxyquinoline (B14024192) are not detailed in the provided context, the general principle of alkylating phenols is well-established. For instance, a study on histochemical alkylation investigated the effect of methyl iodide on various tissues, highlighting its role as an alkylating agent. nih.gov

In a related synthesis, the preparation of 7-bromo-5-methoxyquinoline (B1376925) was achieved by reacting 5,7-dibromoquinoline (B1595614) with sodium methoxide (B1231860) in methanol and DMF. google.com This demonstrates a nucleophilic aromatic substitution approach to introduce a methoxy group, where a bromine atom is displaced by a methoxide ion.

| Precursor | Alkylating Agent/Reagent | Product | Reference |

| Hydroxyquinoline | Methyl iodide or Dimethyl sulfate | Methoxyquinoline | nih.gov |

| 5,7-Dibromoquinoline | Sodium methoxide, Methanol, DMF | 5-Bromo-7-methoxyquinoline (B1374806) and 7-Bromo-5-methoxyquinoline | google.com |

Chemical Transformations for Achieving this compound Structure

The construction of the this compound scaffold can be approached through several strategic chemical transformations. These methods focus on introducing the key bromo and methoxy substituents onto a pre-formed quinoline ring system with high regiochemical control.

Halogen exchange is a fundamental synthetic method for converting one organic halide into another. wikipedia.org This transformation is particularly useful when a desired halo-substituent is difficult to install directly. The most common type of halogen exchange is the Finkelstein reaction, which typically involves a bimolecular nucleophilic substitution (SN2) mechanism to replace chlorine or bromine with iodine. manac-inc.co.jp

While direct chloro-to-bromo exchange on a quinoline ring is less commonly documented than the Finkelstein reaction, the principles of nucleophilic aromatic substitution and metal-halogen exchange are applicable. Metal-halogen exchange, often utilizing organolithium reagents like butyllithium, is a powerful technique for converting organic halides into organometallic intermediates, which can then be quenched with an electrophile. wikipedia.org This method is frequently used to prepare vinyl- and aryl-lithium reagents. wikipedia.org The reactivity of halogens on the quinoline ring is position-dependent, and palladium-catalyzed cross-coupling reactions of compounds like 2-bromo-4-iodoquinoline (B1625408) show that reactions can be directed to specific sites. researchgate.net

A plausible, though hypothetical, strategy for the synthesis of this compound could involve the conversion of a corresponding 2-chloroquinoline (B121035) precursor. This would likely proceed via nucleophilic substitution using a bromide salt in a suitable polar aprotic solvent. Another approach involves metal-halogen exchange, where a 2-chloro or 2-iodo derivative could be converted to an organometallic intermediate before reaction with a bromine source.

Table 1: Overview of Halogen Exchange Reaction Types

| Reaction Type | General Substrate (R-X) | Reagent | Typical Product (R-Y) | Reference |

| Finkelstein Reaction | R-Cl, R-Br | NaI | R-I | manac-inc.co.jp |

| Metal-Halogen Exchange | R-X (X=Cl, Br, I) | R'-Li (e.g., n-BuLi) | R-Li | wikipedia.org |

| Grignard Exchange | Ar-Cl | i-PrMgCl | Ar-MgCl | wikipedia.org |

Controlling the substitution pattern on the quinoline ring can be achieved by the strategic removal and re-introduction of functional groups. Demethylation of methoxy-substituted quinolines to the corresponding quinolinols (hydroxyquinolines) is a key transformation that allows for subsequent functionalization. rsc.orgacs.orgnih.gov

Several reagents are effective for the demethylation of aryl methyl ethers. Treatment of 2,4-dimethoxyquinoline (B1594175) derivatives with hydrobromic acid (HBr) has been shown to result in demethylation. rsc.org The choice of reagent can also impart regioselectivity; for instance, using a thiolate anion in a solvent like dimethylformamide (DMF) can selectively cleave a methyl ether at one position over another. rsc.orgrsc.org Lewis acids such as boron tribromide are also well-established reagents for cleaving aromatic methyl ethers. rsc.org

Following selective demethylation to a hydroxyquinoline, the hydroxyl group can be re-alkylated to introduce a methoxy or other alkoxy group. This two-step process provides positional control that may not be achievable through direct synthesis. For example, a strategy analogous to the synthesis of the alkaloid atanine (B3038076) involves demethylation, followed by ortholithiation and subsequent alkylation to achieve the desired substitution pattern. rsc.org This approach allows for the precise placement of substituents on the quinoline core.

Table 2: Reagents for Demethylation of Dimethoxyquinolines

| Reagent | Conditions | Outcome | Reference |

| Hydrobromic Acid (HBr) | Reflux in THF/water | Double demethylation or selective demethylation depending on concentration | rsc.org |

| Sodium isopropyl thiolate | Reflux in DMF | Regioselective demethylation | rsc.orgrsc.org |

| Boron Tribromide (BBr₃) | N/A | Known to demethylate aromatic methyl ethers, but can be sensitive to other functional groups | rsc.org |

| Trimethylsilyl iodide (TMSI) | With pyridine | Demethylation of acid-sensitive aryl methyl ethers | rsc.org |

A highly effective approach to complex quinoline structures involves the chemical modification of readily available quinoline precursors. This strategy leverages established synthetic routes to simpler quinolines, which are then elaborated to the final target molecule.

One such strategy begins with a quinolin-2-one precursor. The synthesis of 2-Bromo-5,7-dimethoxy-4-phenylquinoline was achieved by treating the corresponding 5,7-dimethoxy-4-phenylquinolin-2-one with phosphoryl bromide. nih.govnih.gov This reaction effectively converts the carbonyl group at the C-2 position into a bromine atom, demonstrating a direct pathway to install the 2-bromo substituent onto a pre-existing 5,7-dimethoxyquinoline framework.

Another powerful method involves nucleophilic aromatic substitution on a poly-halogenated quinoline. For example, 7-bromo-5-methoxyquinoline has been synthesized from 5,7-dibromoquinoline by reacting it with sodium methoxide. google.com This reaction proceeds with a degree of regioselectivity, yielding a mixture of 5-bromo-7-methoxyquinoline and 7-bromo-5-methoxyquinoline. google.com A similar approach could be envisioned starting with a 2,5-dihalo-7-methoxyquinoline or a 2,7-dihalo-5-methoxyquinoline to install the final required substituent.

Finally, electrophilic aromatic substitution on a dimethoxyquinoline core can be used to introduce the bromine atom. The bromination of 3,6,8-trimethoxyquinoline with elemental bromine was shown to produce 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, indicating that the C-5 and C-7 positions are susceptible to electrophilic attack in appropriately activated quinoline systems. nih.gov This suggests that direct bromination of 5,7-dimethoxyquinoline could be a viable, albeit potentially challenging, route to introduce a bromine atom at the C-2 position, although controlling the regioselectivity would be critical.

Table 3: Derivatization Strategies from Quinoline Building Blocks

| Starting Material Type | Transformation | Reagents | Product Type | Reference |

| Quinolin-2-one | Bromination | Phosphoryl bromide (POBr₃) | 2-Bromoquinoline | nih.govnih.gov |

| Dihaloquinoline | Nucleophilic Substitution | Sodium methoxide (NaOMe) | Bromo-methoxyquinoline | google.com |

| Methoxyquinoline | Electrophilic Bromination | Bromine (Br₂) | Bromo-methoxyquinoline | nih.gov |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Bromo 5,7 Dimethoxyquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Quinoline (B57606) Ring

Nucleophilic aromatic substitution (SNAr) reactions offer a pathway to replace the bromine atom at the C-2 position of the quinoline ring. In general, SNAr reactions are facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate, known as the Meisenheimer complex. masterorganicchemistry.com In the case of quinolines, the nitrogen atom within the aromatic ring acts as an electron-withdrawing feature, which can activate the ring towards nucleophilic attack.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 2-bromo-5,7-dimethoxyquinoline is a versatile substrate for these transformations.

Suzuki-Miyaura Cross-Coupling with Organoboron Reagents

The Suzuki-Miyaura cross-coupling reaction, which utilizes a palladium catalyst to couple an organohalide with an organoboron reagent, is a widely employed method for forming carbon-carbon bonds. nih.govlibretexts.org This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov In the context of this compound, the bromine atom at the C-2 position serves as the leaving group.

The catalytic cycle of the Suzuki-Miyaura reaction typically involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the organoboron reagent to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. yonedalabs.com The reaction is generally carried out in the presence of a base, which is crucial for activating the organoboron species. harvard.edu

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Where R can be an aryl, vinyl, or alkyl group.

This reaction has been successfully applied to a variety of bromoquinolines, demonstrating its utility in the synthesis of functionalized quinoline derivatives. nih.gov

Other Carbon-Carbon Bond Forming Reactions (e.g., Sonogashira, Heck, Negishi)

Beyond the Suzuki-Miyaura coupling, this compound can participate in other important palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The Sonogashira coupling of this compound would yield 2-alkynyl-5,7-dimethoxyquinoline derivatives, which are valuable intermediates in organic synthesis. The general reaction involves the coupling of the bromoquinoline with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt, and a base. libretexts.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.org The reaction of this compound with an alkene would lead to the formation of a 2-alkenyl-5,7-dimethoxyquinoline. The mechanism involves oxidative addition of the bromoquinoline to the palladium catalyst, followed by insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Negishi Coupling: The Negishi coupling reaction involves the cross-coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. organic-chemistry.org This reaction is known for its high yields and broad substrate scope. organic-chemistry.org The coupling of this compound with an organozinc reagent in the presence of a suitable catalyst would provide a direct route to various substituted quinolines.

Metal-Halogen Exchange Reactions for Further Functionalization

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This transformation is particularly useful for preparing organolithium and organomagnesium reagents, which can then be reacted with a wide range of electrophiles.

In the case of this compound, treatment with a strong organolithium reagent, such as n-butyllithium, at low temperatures would lead to the exchange of the bromine atom for a lithium atom. This generates a highly reactive 2-lithio-5,7-dimethoxyquinoline intermediate. This intermediate can then be trapped with various electrophiles to introduce a diverse array of functional groups at the C-2 position. The rate of lithium-halogen exchange is generally very fast and often proceeds with retention of the halogen's original position. wikipedia.org The presence of the methoxy (B1213986) groups on the quinoline ring can potentially influence the rate and regioselectivity of the exchange. wikipedia.org

Electrophilic Aromatic Substitution Reactivity of the Dimethoxylated Ring

The benzene (B151609) ring of the quinoline system, which bears the two methoxy groups, is activated towards electrophilic aromatic substitution (EAS). Methoxy groups are strong activating groups and are ortho-, para-directing. In this compound, the 5- and 7-methoxy groups direct incoming electrophiles to the C-6 and C-8 positions.

The general mechanism for EAS involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. libretexts.org A subsequent deprotonation step restores the aromaticity of the ring. libretexts.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions required for these reactions on this compound would depend on the reactivity of the electrophile and the desired product.

Influence of Bromine and Methoxy Substituents on Electronic Properties and Reaction Rates

The reactivity of this compound is a direct consequence of the electronic effects of its substituents.

Bromine: The bromine atom at the C-2 position has a dual electronic effect. Inductively, it is electron-withdrawing due to its electronegativity. However, it can also act as a weak resonance donor through its lone pairs. In the context of nucleophilic aromatic substitution, its primary role is that of a good leaving group. In transition-metal-catalyzed reactions, the carbon-bromine bond is the site of oxidative addition.

The interplay of these electronic effects governs the chemical behavior of this compound, making it a valuable and versatile building block in organic synthesis.

Investigation of Oxidation and Reduction Pathways of this compound

The oxidation and reduction of this compound are governed by the inherent properties of the quinoline nucleus and its substituents. The electron-deficient pyridine (B92270) moiety and the electron-rich dimethoxy-substituted benzene ring offer multiple sites for redox reactions.

The oxidation of quinoline derivatives can occur at several positions. The nitrogen atom in the pyridine ring is susceptible to oxidation, and the electron-rich nature of the benzene ring, enhanced by the two methoxy groups, makes it a target for oxidative processes. Strong oxidizing agents can even lead to the cleavage of the benzene ring. youtube.com

N-Oxide Formation: The lone pair of electrons on the quinoline nitrogen can be oxidized to form the corresponding N-oxide. This is a common reaction for nitrogen-containing heterocycles.

Oxidation of the Benzene Ring: The 5,7-dimethoxy substitution significantly activates the benzene portion of the quinoline molecule towards electrophilic attack, a key step in many oxidation reactions. Oxidation of similar polymethoxy-aromatic compounds can lead to demethylation or the formation of quinone-type structures. rsc.org For instance, the electrochemical oxidation of polycyclic aromatic phenols can yield polycyclic aromatic quinones. nih.gov

Oxidation at the C2-Position: While the bromine atom occupies the C2 position, enzymatic oxidation has been shown to hydroxylate the C2 position in unsubstituted quinoline. rsc.org This occurs because the C2 carbon is electron-deficient, making it susceptible to nucleophilic attack in certain catalytic cycles. rsc.org

Ring Cleavage: Under harsh oxidative conditions, such as with potassium dichromate and sulfuric acid, the benzene ring of the quinoline system can be cleaved to yield dicarboxylic acids. youtube.com In the case of this compound, this would lead to a substituted pyridine dicarboxylic acid.

The table below summarizes potential oxidation reactions based on the reactivity of analogous compounds.

Table 1: Potential Oxidation Reactions of this compound

| Reaction Type | Potential Reagent(s) | Potential Product(s) | Mechanistic Considerations |

|---|---|---|---|

| N-Oxidation | Peroxy acids (e.g., m-CPBA) | This compound N-oxide | Electrophilic attack of the oxidant on the nitrogen lone pair. |

| Hydroxylation/Quinone Formation | Ferricyanide, Silver Oxide, Electrochemical Oxidation | Hydroxylated or quinone derivatives | Oxidation of the electron-rich benzene ring, potentially involving phenoxonium ion intermediates and possible demethylation. rsc.orgnih.gov |

| Oxidative Ring Cleavage | K₂Cr₂O₇ / H₂SO₄ | Substituted Pyridine-dicarboxylic acid | Cleavage of the activated benzene ring under strong oxidizing conditions. youtube.com |

The reduction of the quinoline system typically targets the electron-deficient pyridine ring. However, the nature of the reducing agent and the reaction conditions can lead to the reduction of the benzene ring or the cleavage of the carbon-bromine bond.

Reduction of the Pyridine Ring: Catalytic hydrogenation is a common method for reducing the quinoline ring. Using catalysts like tin and HCl can partially reduce the pyridine ring, while stronger catalysts like palladium on carbon can reduce both the pyridine and benzene rings. youtube.com This process is a straightforward way to obtain saturated nitrogen-containing heterocycles. acs.org The reduction of quinoline with Hantzsch ester, a mild reducing agent, proceeds via a 1,4-reduction to yield an enamine intermediate, which is then further reduced to the tetrahydroquinoline. acs.org

Reductive Dehalogenation: The bromine atom at the C2 position can be removed under reductive conditions. This is a common reaction for aryl halides and can be achieved through various methods, including catalytic hydrogenation or using metal-free reducing systems.

Birch-Type Reduction: For selective dearomatization, Birch-type reductions using alkali metals in liquid ammonia (B1221849) can be employed. acs.org More modern approaches utilize photoredox catalysis to achieve similar transformations under milder conditions. acs.org

Electrochemical Reduction: The electrochemical reduction of related bromo-substituted heterocyclic compounds has been studied. tubitak.gov.tr These reactions often proceed in discrete two-electron transfer steps, leading to reduced and/or dehalogenated products depending on the conditions. tubitak.gov.tr

The table below outlines potential reduction pathways for this compound.

Table 2: Potential Reduction Reactions of this compound

| Reaction Type | Potential Reagent(s) / Method | Potential Product(s) | Mechanistic Considerations |

|---|---|---|---|

| Partial Reduction (Pyridine Ring) | Sn/HCl, Hantzsch Ester, NaBH₄ | 2-Bromo-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline | Selective reduction of the electron-deficient pyridine ring. The Hantzsch ester mechanism involves a proton transfer followed by a hydride transfer. acs.org |

| Full Reduction (Both Rings) | H₂ / Pd, PtO₂ (high pressure/temp) | 2-Bromo-5,7-dimethoxy-decahydroquinoline | Complete saturation of the heterocyclic system under forcing conditions. youtube.com |

| Reductive Debromination | H₂ / Pd-C, Metal-free methods | 5,7-dimethoxyquinoline (B14024192) | Cleavage of the C-Br bond, often concurrent with ring reduction depending on the catalyst and conditions. |

| Electrochemical Reduction | Controlled potential electrolysis | Reduced and/or debrominated products | Stepwise electron transfer to the molecule, potentially leading to a mixture of products. tubitak.gov.tr |

Applications of 2 Bromo 5,7 Dimethoxyquinoline in Advanced Organic Synthesis and Chemical Design

Role as a Key Intermediate and Building Block in Multi-Step Syntheses

2-Bromo-5,7-dimethoxyquinoline serves as a pivotal intermediate in multi-step synthetic sequences, primarily due to the reactivity of the carbon-bromine bond at the 2-position of the quinoline (B57606) ring. This halogen atom is an excellent leaving group and a versatile handle for introducing a wide array of functional groups through various transition-metal-catalyzed cross-coupling reactions. Bromoquinolines are frequently used as precursors to create more complex, multifunctional quinoline compounds. nih.gov

The C-2 bromine is particularly susceptible to reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These methodologies allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the attachment of diverse alkyl, aryl, alkynyl, and amino substituents. For instance, a related compound, 2-bromo-5,7-dimethoxy-4-phenylquinoline, has been identified as a precursor for the synthesis of 2-arylquinolines, which are analogues of biologically active flavones. nih.govnih.gov This highlights the role of the 2-bromo functionality in constructing extended aromatic systems.

The strategic placement of the bromine atom allows chemists to build molecular complexity in a controlled and predictable manner, making this compound a foundational component in the total synthesis of natural products and the construction of novel therapeutic agents.

Table 1: Key Cross-Coupling Reactions Utilizing the 2-Bromo-Quinoline Moiety

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Resulting Structure |

|---|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | Pd(PPh₃)₄, Base | C-C (sp²-sp²) | 2-Aryl-5,7-dimethoxyquinoline |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base | C-C (sp²-sp) | 2-Alkynyl-5,7-dimethoxyquinoline |

| Heck Coupling | Alkene (e.g., CH₂=CHR) | Pd(OAc)₂, PPh₃, Base | C-C (sp²-sp²) | 2-Alkenyl-5,7-dimethoxyquinoline |

| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | Pd₂(dba)₃, Ligand, Base | C-N | 2-Amino-5,7-dimethoxyquinoline |

Rational Design and Synthesis of Novel Quinoline Derivatives

The structure of this compound is ideally suited for the rational design of new chemical entities. The distinct reactivity of the C-2 position and the electronic influence of the methoxy (B1213986) groups at C-5 and C-7 allow for systematic structural modifications to optimize biological activity or material properties. orientjchem.org

The term "polyfunctionalized" refers to a molecule possessing multiple functional groups, each of which can be addressed with specific chemical reactions. This compound is an excellent starting point for creating such scaffolds.

Functionalization at C-2: As detailed previously, the bromine atom is the primary site for introducing diversity via cross-coupling reactions, allowing for the installation of cyano, methoxy, phenyl, and amino groups. nih.gov

Modulation by Methoxy Groups: The methoxy groups at the C-5 and C-7 positions are not merely passive substituents. They are strong electron-donating groups that influence the reactivity of the quinoline ring system. Furthermore, they can be demethylated (e.g., using BBr₃) to reveal hydroxyl groups. These resulting 5,7-dihydroxyquinolines open up new avenues for functionalization, such as etherification, esterification, or use as ligands for metal coordination. This dual potential for reactivity makes the scaffold highly adaptable.

This step-wise approach, addressing different positions on the quinoline ring with distinct chemical transformations, is a cornerstone of modern synthetic strategy for creating complex and functionally rich molecules.

Positional isomerism—the variation in the location of substituents on the quinoline core—is a critical strategy in drug design to fine-tune the steric and electronic properties of a molecule for optimal target engagement. Synthetic routes have been developed that allow for the selective preparation of different bromo-methoxy-quinoline isomers.

A notable example involves the synthesis of positional isomers starting from a common precursor. For instance, reacting 5,7-dibromoquinoline (B1595614) with sodium methoxide (B1231860) can yield a mixture of 7-bromo-5-methoxyquinoline (B1376925) and 5-bromo-7-methoxyquinoline (B1374806), which can then be separated. google.com This demonstrates a synthetic strategy to access different positional arrangements of the bromo and methoxy groups, which is crucial for structure-activity relationship (SAR) studies.

Table 2: Synthesis of Positional Isomers

| Starting Material | Reagent | Products | Significance |

|---|

Contribution to the Development of New Synthetic Reagents and Methodologies

The demand for efficient and selective methods to synthesize functionalized quinolines, including derivatives of this compound, has driven innovation in synthetic methodology. nih.gov Research in this area often focuses on improving reaction yields, enhancing regioselectivity, and developing more environmentally benign processes. nih.govnih.gov

For example, studies on the bromination of substituted quinolines have led to a deeper understanding of directing group effects and reaction conditions needed to achieve selective halogenation at specific positions, such as C-5. researchgate.net The challenges associated with controlling the regioselectivity of bromination and subsequent functionalization reactions often spur the development of novel catalyst systems, protecting group strategies, and one-pot procedures that streamline complex synthetic sequences. orgsyn.org The refinement of these methods, often using bromoquinolines as test substrates, contributes to the broader toolkit available to all organic chemists.

Precursor for Chemically Diverse Compound Libraries for Research Purposes

In modern drug discovery and materials science, the generation of compound libraries—large collections of structurally related but distinct molecules—is essential for high-throughput screening. This compound is an ideal precursor for creating such libraries due to its capacity for divergent synthesis.

Starting from this single, common intermediate, a multitude of derivatives can be rapidly synthesized. By varying the coupling partner in a palladium-catalyzed reaction, hundreds of unique analogues can be generated, each with a different substituent at the C-2 position. This parallel synthesis approach allows for the efficient exploration of a vast chemical space. The resulting library of compounds can then be screened for various biological activities, leading to the identification of new hit compounds for drug development or materials with novel properties. nih.gov

Table 3: Hypothetical Library Generation from this compound

| Reaction Type | Reagent Class | Resulting C-2 Substituent |

|---|---|---|

| Suzuki Coupling | Arylboronic Acids | Various substituted phenyl, pyridyl, etc. |

| Sonogashira Coupling | Terminal Alkynes | Various alkyl- or aryl-substituted ethynyl (B1212043) groups |

| Buchwald-Hartwig | Primary/Secondary Amines | Diverse alkylamino, anilino, or heterocyclic amino groups |

Computational and Theoretical Studies on 2 Bromo 5,7 Dimethoxyquinoline Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While direct DFT studies on 2-Bromo-5,7-dimethoxyquinoline are not extensively documented, research on closely related brominated and methoxy-substituted quinolines and similar heterocyclic systems provides a strong basis for understanding its behavior.

Prediction of Molecular Geometry and Electronic Structure

The molecular geometry of quinoline (B57606) derivatives is a critical determinant of their physical and chemical properties. For the related compound, 2-Bromo-5,7-dimethoxy-4-phenylquinoline, X-ray crystallography has shown that there can be two independent molecules in the asymmetric unit. nih.gov These molecules primarily differ in the orientation of the phenyl ring with respect to the quinoline system. nih.gov The dihedral angle between the quinoline ring and the phenyl ring has been measured at 55.15° in one molecule and 66.34° in the other. nih.gov In the crystal structure, these molecules are linked by C—H⋯N and C—H⋯O hydrogen bonds, forming larger structural units. nih.gov

Theoretical calculations on similar molecules, like bromo-dimethoxybenzaldehydes, using DFT at the CAM-B3LYP/6-311++G(d,p) level of theory, have been used to compare theoretical geometric properties with experimental X-ray diffraction data. scielo.br Such studies indicate that substituent groups on the aromatic ring generally lie in the same plane, with the exception of methyl groups attached to oxygen atoms. scielo.br The analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps helps in predicting the physicochemical properties of these systems. scielo.br For instance, in a study on 2-amino-7-bromo-5-oxo- bohrium.combenzopyrano [2,3-b]pyridine-3-carbonitrile, a structurally related compound, the most stable optimized structure was predicted using the DFT/B3LYP method with a cc-pVTZ basis set. researchgate.net

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating reaction mechanisms, such as bromination and demethylation. For example, studies on the bromination of 3,6,8-trimethoxyquinoline have shown that the reaction can lead to 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, indicating a demethylation at the C-8 position alongside bromination at C-5 and C-7. nih.gov

Computational calculations can also explain the regioselectivity of reactions. For instance, in the nitration of 6,8-dibromoquinoline (B11842131), the formation of the 5-nitro derivative is favored. nih.gov Computational analysis revealed that the strain energy of a hypothetical alternative product was significantly higher (26.7086 kcal/mol) compared to the observed product (23.9001 kcal/mol), suggesting that steric compression from the bromine atoms at C-6 and C-8 influences the reaction outcome. nih.gov These findings highlight the power of computational chemistry in understanding and predicting the outcomes of complex organic reactions involving substituted quinolines.

Analysis of Aromaticity and Electron Density Distribution

The distribution of electrons within a molecule is fundamental to its reactivity and interactions. The electron density, ρ(r), is a key variable in DFT and helps in defining chemical reactivity. scielo.br Natural Bond Orbital (NBO) analysis is another powerful tool to understand intramolecular interactions and electron densities. researchgate.net In the case of 2-amino-7-bromo-5-oxo- bohrium.combenzopyrano [2,3-b]pyridine-3-carbonitrile, NBO analysis confirmed the presence of weak intermolecular C-H⋯O hydrogen bonds. researchgate.net

The topological analysis of electron density, through methods like the Quantum Theory of Atoms in Molecules (QTAIM), can quantify the strength of interactions. For bromo-dimethoxybenzaldehydes, the electron density at the bond critical point (BCP) for C—H⋯O interactions has been calculated to be around 0.010-0.029 a.u., indicating the presence of these stabilizing interactions. scielo.br

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are statistical approaches that correlate the chemical structure of compounds with their biological activities. bohrium.com These models are crucial in drug discovery for predicting the activity of new compounds without the need for immediate synthesis and testing. bohrium.com

Development of Computational Models for Structure-Property Relationships

Various QSAR models have been developed for different classes of quinoline derivatives to predict their therapeutic potential, including anticancer, antimalarial, and antitubercular activities. bohrium.comnih.gov These models are often built using techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN). bohrium.comresearchgate.net

For instance, a QSAR study on 76 camptothecin (B557342) derivatives, which are quinoline alkaloids, used a genetic algorithm with multiple linear regression (GA-MLR) and a back-propagation artificial neural network (BP-ANN) to model their anticancer activity. bohrium.com The results indicated that the BP-ANN model was superior in predicting the activity of these compounds. bohrium.com Similarly, for a series of 35 quinoline derivatives with antitubercular activity, PLS methodology combined with a stepwise variable selection method was used to generate statistically significant QSAR models. The best model showed a high squared correlation coefficient (r²) of 0.9182 and a cross-validated correlation coefficient (q²) of 0.8160.

| Quinoline Derivative Class | Therapeutic Target | QSAR Method(s) | Key Statistical Parameters | Reference |

|---|---|---|---|---|

| Camptothecin derivatives | Anticancer (DNA topo I inhibitors) | GA-MLR, BP-ANN | BP-ANN model showed superiority | bohrium.com |

| General quinoline derivatives | Antimalarial | CoMFA, CoMSIA, HQSAR | q² = 0.69-0.80, r² = 0.79-0.80 | nih.gov |

| Novel synthesized quinolines | Antibacterial (Beta-lactamase) | Molecular Docking, ADME prediction | Favorable "PASS" predictions for bioavailability | wisdomlib.org |

| General quinoline derivatives | Antitubercular | 2D-QSAR, PLS | r² = 0.9182, q² = 0.8160, pred_r² = 0.6422 |

Identification and Interpretation of Key Molecular Descriptors

A crucial aspect of QSAR is the selection of molecular descriptors that encode the chemical information of the molecules. These descriptors can be constitutional, geometrical, electrostatic, hydrophobic, or related to hydrogen bonding. bohrium.comnih.gov

In the QSAR study of camptothecin derivatives, constitutional and geometrical descriptors were found to provide a good estimation of the anticancer activity (pIC₅₀). bohrium.com For quinoline-based antimalarial agents, the structural features were correlated in terms of steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor interactions. nih.gov The evaluation of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, often guided by frameworks like Lipinski's rule of five, is also a common practice in QSAR studies of potential drug candidates. wisdomlib.org

| Descriptor Type | Examples | Relevance | Reference |

|---|---|---|---|

| Constitutional | Molecular weight, number of atoms | Basic molecular properties | bohrium.com |

| Geometrical | Molecular surface area, volume | Shape and size of the molecule | bohrium.com |

| Electrostatic | Partial charges on atoms | Intermolecular electrostatic interactions | nih.gov |

| Hydrophobic | LogP | Membrane permeability and transport | nih.gov |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Specific interactions with biological targets | nih.gov |

These computational and theoretical approaches provide a robust framework for understanding the properties of this compound and for designing new quinoline derivatives with tailored biological activities.

Validation Strategies for Predictive QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are theoretical models that aim to predict the activity of new chemical compounds. wikipedia.org The reliability of any QSAR model is highly dependent on its validation, a process that establishes the relevance and dependability of the model for its intended purpose. wikipedia.orgbasicmedicalkey.com For a QSAR model to be considered robust and predictive, it must undergo rigorous validation to ensure the accuracy and reliability of its predictions for new compounds. wikipedia.org Validation assesses the model's quality, statistical robustness, predictive capability, and its applicability domain. basicmedicalkey.com Several strategies are employed to validate QSAR models, which can be broadly categorized into internal and external validation techniques. wikipedia.orgresearchgate.net

Internal Validation: This strategy uses the initial dataset from which the model was developed. researchgate.net The most common method is cross-validation, where the dataset is partitioned into training and testing subsets. basicmedicalkey.com A popular technique is the leave-one-out (LOO) cross-validation, where one compound is removed from the dataset, the model is retrained on the remaining compounds, and then used to predict the activity of the removed compound. taylorfrancis.com This process is repeated for every compound in the dataset. While widely used, LOO can sometimes overestimate the model's predictive power. wikipedia.org Another internal validation technique is bootstrapping, where the original dataset is randomly sampled with replacement to create multiple new training sets, which helps to generalize the relationship within the model. taylorfrancis.com Y-scrambling, or data randomization, is another crucial internal validation method used to verify that the model is not a result of a chance correlation between the descriptors and the biological activity. wikipedia.org

External Validation: This approach involves splitting the available data into a training set, used for developing the model, and a prediction or test set, which is not used during model development. wikipedia.org The developed model is then used to predict the activities of the compounds in the test set. The predictive performance is evaluated by comparing the predicted activities with the actual experimental values. researchgate.net This method provides a more stringent test of the model's predictive ability on new data. wikipedia.org For a model to be considered predictive, the correlation coefficient for the test set (r²_test) should generally be greater than 0.6. mdpi.com

Applicability Domain (AD): Defining the AD is a critical aspect of QSAR model validation. basicmedicalkey.com The AD specifies the chemical space of compounds for which the model can make reliable predictions. This ensures that the model is not used to make predictions for compounds that are structurally very different from those used to build the model, as such predictions would be associated with a high degree of uncertainty. basicmedicalkey.com

A summary of common QSAR validation strategies is presented in the table below.

| Validation Strategy | Description | Purpose |

| Internal Validation | Uses the original dataset to assess model stability and robustness. researchgate.net | To check the internal consistency and stability of the model. |

| Leave-One-Out (LOO) | Systematically removes one compound at a time, rebuilds the model, and predicts the activity of the removed compound. taylorfrancis.com | To estimate the predictive ability of the model. |

| Y-Scrambling | Randomly shuffles the biological activity data to create new datasets and re-builds the model. wikipedia.org | To ensure the model is not based on chance correlations. |

| External Validation | Uses an independent set of data (test set) to evaluate the model's predictive power. wikipedia.org | To assess the model's ability to predict the activity of new, unseen compounds. |

| Applicability Domain (AD) | Defines the chemical space in which the model provides reliable predictions. basicmedicalkey.com | To estimate the uncertainty in the prediction for a specific compound. |

Molecular Dynamics (MD) Simulations in Chemical System Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules in a system over time. acs.org This technique allows researchers to observe the dynamic behavior of chemical systems at an atomic level, providing insights that are often inaccessible through experimental methods alone. nih.gov In the context of drug design and chemical analysis, MD simulations are employed to study the stability of ligand-protein complexes, understand conformational changes, and calculate binding energies. nih.govmdpi.com For instance, MD simulations have been effectively used to investigate quinoline derivatives as potential enzyme inhibitors. nih.gov

Conformational Analysis and Dynamic Behavior of Quinoline Systems

Conformational analysis is the study of the different three-dimensional arrangements (conformations) a molecule can adopt by rotation around its single bonds, and the relative energies of these conformations. libretexts.org MD simulations provide a detailed view of the conformational landscape of a molecule like this compound and its analogs. mdpi.com By simulating the molecule's movement over a period of time, researchers can identify the most stable conformations and understand the flexibility of the molecular structure. mdpi.com

The dynamic behavior of quinoline systems when interacting with a biological target, such as a protein, can be crucial for its function. MD simulations can track the root-mean-square deviation (RMSD) of the protein and ligand to assess the stability of the complex over the simulation time. mdpi.com A stable complex will typically show small fluctuations in its RMSD value. mdpi.com Furthermore, the root-mean-square fluctuation (RMSF) can be analyzed to identify which parts of the protein or ligand are more flexible. nih.gov This information is valuable for understanding how a ligand like a quinoline derivative binds to its target and what interactions contribute to the stability of the complex. nih.govrsc.org The title compound, 2-Bromo-5,7-dimethoxy-4-phenylquinoline, has two independent molecules in its asymmetric unit which differ in the orientation of the phenyl ring relative to the quinoline ring system, highlighting the conformational possibilities. nih.gov

Computational Assessment of Intermolecular Interactions (e.g., MM-PBSA studies)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method is a widely used computational technique to estimate the binding free energy of a ligand to a protein. nih.govnih.gov This method combines molecular mechanics energy calculations with continuum solvation models to provide a more accurate estimation of binding affinity than docking scores alone. nih.gov The binding free energy (ΔG_bind) is calculated based on snapshots taken from an MD simulation trajectory. nih.gov

The MM-PBSA calculation involves several energy components:

Molecular Mechanics Energy (ΔE_MM): This term includes the van der Waals (ΔE_vdw) and electrostatic (ΔE_elec) interaction energies between the ligand and the protein in a vacuum. researchgate.net

Solvation Free Energy (ΔG_solv): This term accounts for the energy change upon transferring the molecule from a vacuum to a solvent. It is composed of a polar component (ΔG_PB) and a non-polar component (ΔG_SA). The polar part is often calculated using the Poisson-Boltzmann (PB) model, while the non-polar part is typically estimated from the solvent-accessible surface area (SASA). researchgate.net

Entropy (TΔS): This term accounts for the change in conformational entropy upon ligand binding. Due to high computational cost, this term is often neglected, leading to the calculation of relative binding free energies rather than absolute values.

The key energy components calculated in a typical MM-PBSA study are summarized in the table below.

| Energy Component | Description | Contribution to Binding |

| ΔE_vdw | van der Waals interactions | Favorable |

| ΔE_elec | Electrostatic interactions | Favorable |

| ΔG_PB | Polar solvation energy | Unfavorable |

| ΔG_SA | Non-polar solvation energy (related to SASA) | Favorable |

| ΔG_bind | Total binding free energy | The overall measure of binding affinity |

In Silico Screening and Virtual Design of this compound Analogs

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net This method is crucial for identifying novel analogs of a lead compound like this compound. The process allows for the rapid and cost-effective evaluation of thousands or even millions of virtual compounds, prioritizing a smaller number for synthesis and experimental testing. researchgate.netnih.gov

The virtual design of new analogs involves several steps. Initially, a pharmacophore model can be developed based on the known structural features of active compounds. nih.gov For this compound, this would include the quinoline scaffold and the specific substitution pattern. New virtual compounds can then be designed by modifying the lead structure, for example, by substituting the bromine atom with other functional groups or altering the methoxy (B1213986) groups. mdpi.com These newly designed analogs are then subjected to molecular docking simulations to predict their binding mode and affinity to a specific biological target. researchgate.netimpactfactor.org The results of the docking, often expressed as a docking score or binding energy, are used to rank the compounds. impactfactor.org

Following docking, the most promising candidates can be further analyzed using methods like MM-PBSA and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to evaluate their potential as drug candidates. nih.govnih.gov This tiered approach helps to filter out compounds with undesirable properties early in the discovery process. For instance, a virtual screening of quinoline-based compounds might identify several "hit" compounds with high predicted binding affinities. researchgate.net

Below is a hypothetical data table illustrating the results of a virtual screening for analogs of this compound.

| Compound ID | Modification | Docking Score (kcal/mol) | Predicted Activity (pIC50) | Lipinski's Rule of Five Violations |

| Analog-001 | R = -Cl | -9.8 | 8.5 | 0 |

| Analog-002 | R = -F | -9.5 | 8.2 | 0 |

| Analog-003 | R = -CH3 | -8.7 | 7.9 | 0 |

| Analog-004 | R = -OH | -9.2 | 8.1 | 0 |

| Analog-005 | R = -CN | -10.1 | 8.8 | 0 |

This in silico approach enables the rational design of new quinoline derivatives with potentially improved activity and properties, guiding synthetic efforts towards the most promising candidates. austinpublishinggroup.comacs.org

Emerging Research Frontiers and Future Directions for 2 Bromo 5,7 Dimethoxyquinoline Research

Development of Eco-Friendly and Sustainable Synthetic Protocols

The development of green and sustainable synthetic methods is a paramount goal in modern chemistry, aiming to reduce environmental impact and improve efficiency. For quinoline (B57606) synthesis in general, a significant shift from classical methods like Skraup and Doebner-von Miller reactions towards more environmentally benign alternatives has been observed. iucr.orgpharmaffiliates.com These newer methods often utilize greener solvents like water or ionic liquids, and employ catalysts that are recyclable and non-toxic. iucr.orgchemicalbook.com

However, for 2-Bromo-5,7-dimethoxyquinoline specifically, the published synthetic routes are limited. A known synthesis for the related compound, 2-Bromo-5,7-dimethoxy-4-phenylquinoline, involves the treatment of 5,7-dimethoxy-4-phenylquinolin-2-one with phosphoryl bromide in a Vilsmeier-type reaction. nih.govnih.gov This method, while effective, utilizes reagents that are not ideal from a green chemistry perspective.

Future research in this area should focus on developing synthetic protocols for this compound that align with the principles of green chemistry. This could involve exploring one-pot multicomponent reactions, which enhance atom economy and reduce waste. researchgate.net The use of biocatalysts or metal-free catalytic systems could also offer more sustainable pathways. bldpharm.com The development of such protocols would not only be environmentally advantageous but could also lead to more cost-effective and scalable production of this compound.

Exploration of Novel Reactivity Patterns under Non-Conventional Conditions

Currently, there is a lack of published studies on the reactivity of this compound under such non-conventional conditions. Future research should investigate the behavior of this compound under microwave and ultrasonic irradiation to potentially uncover novel reactivity patterns and more efficient synthetic transformations. For instance, these techniques could be applied to explore cross-coupling reactions at the bromine-substituted position, potentially leading to a diverse range of new derivatives. The use of ionic liquids as reaction media, which can act as both solvent and catalyst, also presents a promising avenue for exploring new reactivity. bldpharm.comnih.gov

Advanced Computational Modeling for Precise Synthetic Pathway Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and the design of efficient synthetic routes. Density Functional Theory (DFT) calculations, for example, are widely used to study the electronic structure and reactivity of molecules, providing insights that can guide synthetic efforts.

For the quinoline class of compounds, machine learning (ML) techniques are emerging as a powerful tool for predicting reaction outcomes and identifying potential synthetic pathways. These models can be trained on large datasets of known reactions to predict the most likely products for a given set of reactants and conditions.

In the context of this compound, there is a significant opportunity to apply these advanced computational tools. DFT calculations could be employed to understand the electronic properties of the molecule and to model potential reaction mechanisms for its synthesis and derivatization. Furthermore, machine learning models could be developed to predict optimal reaction conditions for its synthesis or to design novel derivatives with desired properties. Such computational studies would not only accelerate the research and development process but also provide a deeper understanding of the fundamental chemistry of this compound.

Integration of this compound into Functional Chemical Materials Development

Quinoline derivatives are known to be valuable building blocks for functional materials, including those used in organic light-emitting diodes (OLEDs) and as chemosensors. pharmaffiliates.com The unique photophysical and electronic properties of the quinoline ring system make it an attractive scaffold for the development of new materials.

The potential of this compound as a component in functional materials is an area ripe for exploration. The presence of the bromo- and methoxy-substituents offers handles for further functionalization, allowing for the tuning of its electronic and photophysical properties. For example, the bromine atom can serve as a reactive site for introducing other functional groups through cross-coupling reactions, which could lead to the development of novel materials for applications in organic electronics or as fluorescent probes. Research in this direction would involve synthesizing and characterizing new materials incorporating the this compound core and evaluating their performance in various devices and sensing applications.

High-Throughput Synthesis and Screening for Chemical Diversity

High-throughput synthesis and screening are powerful strategies for accelerating the discovery of new molecules with desired biological activities or material properties. bldpharm.com Combinatorial chemistry, for instance, allows for the rapid generation of large libraries of related compounds, which can then be screened for a specific function.

While high-throughput methods are increasingly being applied to the synthesis of quinoline libraries, there is no specific information available regarding the inclusion of this compound in such efforts. The development of a robust and efficient synthetic route to this compound, as discussed in the preceding sections, would be a critical first step towards its use in high-throughput synthesis campaigns.

Once a reliable synthesis is established, this compound could serve as a key building block for generating diverse chemical libraries. These libraries could then be screened for a wide range of applications, from identifying new drug candidates to discovering novel materials with unique properties. This approach would significantly expand the explored chemical space around this scaffold and could lead to the discovery of new and valuable compounds.

Q & A

Q. Basic

- Single-crystal X-ray diffraction : Resolves molecular geometry, dihedral angles (e.g., 55.15°–66.34° between quinoline and phenyl rings), and intermolecular interactions (C–H⋯N/O hydrogen bonds, C–Br⋯π contacts) .

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., bromine at C2, methoxy groups at C5/C7).

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (344.20 g/mol) .

How do intermolecular interactions in the crystal lattice influence physicochemical properties?

Q. Advanced

- Hydrogen bonding : Centrosymmetric tetramers form via C–H⋯N/O interactions (2.50–2.65 Å), enhancing thermal stability .

- Halogen bonding : C–Br⋯π interactions (Br1A⋯Cg2 = 3.60 Å) contribute to packing density and solubility profiles. These interactions are critical for predicting dissolution behavior in drug formulation studies .

What challenges arise in regioselective bromination of dimethoxyquinolines?

Q. Advanced

- Electronic effects : Electron-rich methoxy groups at C5/C7 direct electrophilic bromination to C2 via resonance stabilization. Competing bromination at C4 may occur if steric hindrance is mismanaged .

- Catalyst optimization : ZnCl₂ in condensation reactions can lead to side products (e.g., tetrahydroquinoline derivatives) if reaction times exceed optimal thresholds .

What role does the bromine substituent play in medicinal chemistry applications?

Q. Advanced

- Bioactivity modulation : Bromine enhances lipophilicity and binding affinity to hydrophobic pockets in enzyme active sites. For example, 6,7-dimethoxyquinoline derivatives are potent G9a histone methyltransferase inhibitors (IC₅₀ < 1 µM), where bromine substitution improves target engagement .

- Synthetic versatility : The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate 2-arylquinoline libraries for structure-activity relationship (SAR) studies .

How can researchers mitigate failed condensation reactions during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.